molecular formula C15H8F6N2 B2686089 2-[3,5-Bis(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine CAS No. 284665-41-4

2-[3,5-Bis(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

Cat. No.: B2686089
CAS No.: 284665-41-4
M. Wt: 330.233
InChI Key: LAFWDMIMXYGLBN-UHFFFAOYSA-N
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Description

“2-[3,5-Bis(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridine analogues . Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines involves various methods. One method involves a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones . Another method uses a combination of flavin and iodine to catalyze an aerobic oxidative C-N bond-forming process . This dual catalytic system can also be applied to the one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused bicyclic 5,6 heterocycle . This core is attached to a phenyl ring that carries two trifluoromethyl groups at the 3 and 5 positions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Imidazo[1,2-a]pyridines, including the 2-[3,5-Bis(trifluoromethyl)phenyl] variant, can be synthesized via oxidative coupling of 2-aminopyridines with β-keto esters. The use of bis(acetyloxy)(phenyl)-λ³-iodane as an oxidant and boron trifluoride etherate as a catalyst is critical in this process (Wang, Ma, & Yu, 2011).

  • Functionalization Approaches : The compound can undergo direct methylation or trifluoroethylation, forming salts that contribute to the creation of room temperature ionic liquids (RTILs). This method is significant for generating diverse organic compounds (Zhang, Martin, & Desmarteau, 2003).

Biological Activity and Applications

  • Antimicrobial and Anticancer Properties : Imidazo[1,2-a]pyridine derivatives, including those with 2-[3,5-Bis(trifluoromethyl)phenyl] structures, have shown potential in antimicrobial and anticancer applications. This is evident from the synthesis and evaluation of various derivatives for their biological activity (Al-lami, 2018).

  • Fluorescent Organic Compounds : Derivatives of imidazo[1,2-a]pyridine, including the specific compound , have been synthesized and studied for their fluorescent properties. This research is pivotal in the search for novel fluorescent organic materials (Tomoda, Hirano, Saito, Mutai, & Araki, 1999).

Pharmaceutical and Medicinal Chemistry

  • Therapeutic Agent Scaffold : The imidazo[1,2-a]pyridine scaffold, which includes the 2-[3,5-Bis(trifluoromethyl)phenyl] variant, is recognized for its broad range of applications in medicinal chemistry, including roles in anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and other therapeutic areas. It is also a component in various marketed preparations (Deep et al., 2016).

  • Chemical Detoxification : Imidazo[1,2-a]pyridine derivatives have been explored for their application in chemical detoxification processes, particularly concerning mercury(II) chloride (HgCl2) induced toxicity (Sharma et al., 2018).

Advanced Material Science

  • Two-Photon Brightness : Imidazo[1,2-a]pyridines have been designed as rod-like π-expanded bis-imidazo[1,2-a]pyridines, showing potential in applications involving high two-photon brightness. This is crucial for materials science and optical applications (Ciuciu et al., 2014).

  • Catalytic Activity : Certain derivatives of imidazo[1,2-a]pyridine have shown to be effective catalysts in chemical processes, such as the transfer hydrogenation of ketones, with significant substrate conversion rates (Li et al., 2015).

Properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F6N2/c16-14(17,18)10-5-9(6-11(7-10)15(19,20)21)12-8-23-4-2-1-3-13(23)22-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFWDMIMXYGLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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